Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-

Description

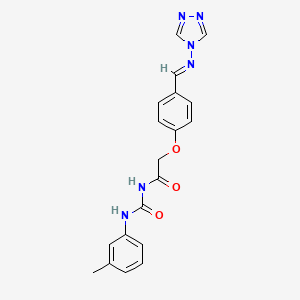

The compound Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- (CAS: 1225061-60-8) is a structurally complex urea derivative. Its molecular formula is C₁₉H₁₈N₆O₃, featuring a urea backbone linked to an m-tolyl group (meta-methylphenyl) and a phenoxyacetyl moiety substituted with a 4H-1,2,4-triazol-4-ylimino group . The SMILES notation (CC1=CC=C(C=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3) highlights its unique connectivity, including an imine bond (E-configuration) bridging the triazole and phenyl rings . Predicted collision cross-section (CCS) values for its adducts range from 187.8 Ų ([M+H]+) to 198.2 Ų ([M+Na]+), indicating moderate molecular compactness .

Properties

CAS No. |

67878-21-1 |

|---|---|

Molecular Formula |

C19H18N6O3 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |

InChI |

InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+ |

InChI Key |

FIRNKXYRTOVVPP-LSHDLFTRSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- typically involves:

- Formation of the urea core by reaction of substituted amines or anilines with isocyanates or acyl halides.

- Introduction of the 1,2,4-triazole ring through condensation reactions involving triazole precursors.

- Attachment of the phenoxyacetyl moiety via ether formation or acylation.

- Purification steps involving recrystallization and chromatographic techniques such as column chromatography.

This multi-step approach ensures the incorporation of each functional group with high regio- and chemoselectivity.

Specific Synthetic Routes

Reaction of Alkali Metal Urea with Acyl Halides

A classic method for preparing substituted ureas involves the reaction of alkali metal urea salts (e.g., sodium urea) with acyl halides. This method is applicable for the formation of the urea linkage in the target compound:

- Sodium urea is prepared by reacting urea with a liquid ammonia solution of an alkali metal.

- The sodium urea is then slowly added to an acyl halide (such as an acyl chloride) in an inert solvent under controlled temperature.

- The product is isolated by extraction with a water-immiscible solvent and purified by solvent evaporation.

This method allows for the synthesis of monoacyl ureas in approximately equimolar proportions of reactants, which is relevant for the acetyl urea moiety in the compound of interest.

Reaction of Aminophenylacetic Acid with Isocyanates

A reported procedure for related substituted ureas involves:

- Refluxing equimolar amounts of 4-(aminophenyl)acetic acid and various isocyanates in acetone at around 100 °C.

- The reaction mixture is stirred for 6–8 hours, monitored by thin-layer chromatography (TLC).

- The solid product is filtered and recrystallized from suitable solvents such as acetonitrile.

This approach is useful for constructing the phenoxyacetyl urea framework and can be adapted to incorporate the m-tolyl and triazolyl substituents by selecting appropriate isocyanates and amines.

Incorporation of the 1,2,4-Triazole Ring

- The 1,2,4-triazole ring is introduced by reacting urea or thiourea derivatives with thiocarbohydrazide under heating (130–140 °C) in an oil bath.

- This reaction yields triazole-containing urea derivatives with satisfactory yields (45–83%).

- The products are purified by recrystallization and characterized by elemental analysis and spectroscopic methods.

This step is essential for the formation of the triazolyliminomethyl substituent on the phenoxy ring.

Solvents and Reaction Conditions

- Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetone.

- Controlled temperatures ranging from room temperature to reflux conditions (~100 °C) are employed depending on the reaction step.

- Purification techniques such as column chromatography and recrystallization are used to obtain high-purity products.

Summary Table of Preparation Steps

Detailed Research Findings

Spectroscopic and Analytical Characterization

The synthesized compound is characterized by:

- Elemental analysis confirming C, H, N, O content consistent with molecular formula $$ \mathrm{C}{19}\mathrm{H}{18}\mathrm{N}{6}\mathrm{O}{3} $$.

- UV, IR, and $$ ^1H $$-NMR spectroscopy confirming the presence of urea, aromatic rings, and triazole moieties.

- Mass spectrometry verifying molecular weight (378.4 g/mol) and fragmentation pattern consistent with the structure.

- Thin-layer chromatography (TLC) used to monitor reaction progress and purity.

Yield and Purification

- Yields for similar substituted urea compounds typically range from 45% to 83%, depending on reaction conditions and purification efficiency.

- Recrystallization from solvents such as acetonitrile or acetone is effective for purification.

- Column chromatography may be employed for final purification, especially when multiple closely related impurities are present.

Biological Activity Correlation

- The presence of the 1,2,4-triazole ring contributes to antifungal, anticancer, and anti-inflammatory activities.

- The urea linkage enhances binding affinity to biological targets.

- Substitutions on the aromatic rings (m-tolyl and phenoxyacetyl) modulate solubility and pharmacokinetics, influencing bioactivity.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-” can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups with others under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 378.43 g/mol. It features a urea functional group linked to a substituted phenyl ring and a triazole moiety, which contributes to its biological activity.

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt .

- Antimicrobial Properties

- Antioxidant Activity

Agricultural Applications

- Pesticide Development

- Fungicidal Properties

Case Studies

Toxicological Considerations

Toxicological assessments indicate that while the compound shows promise in various applications, it also exhibits acute toxicity in specific models. The LD50 value was reported to be greater than 1 g/kg in rodent studies, suggesting a need for careful handling and further investigation into its safety profile .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Positional Isomers: m-Tolyl vs. p-Tolyl Substitution

A key structural analog is the p-tolyl variant (Urea, 1-(p-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-, CID 9588059). Both compounds share identical molecular formulas but differ in the methyl group position on the phenyl ring (meta vs. para). This positional isomerism may influence physicochemical properties such as solubility, dipole moments, and binding affinities. For instance, the m-tolyl group could introduce steric hindrance or alter π-π stacking interactions compared to the p-tolyl derivative .

Triazole-Cored Ureas with Varied Substituents

- 1-((1-(4-(tert-butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (2m’) This compound () features a 1,2,3-triazole core instead of the 1,2,4-triazole in the target compound. The tert-butylphenyl and chloro-trifluoromethylphenyl substituents enhance hydrophobicity and electron-withdrawing effects, respectively.

- 3-Alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones These derivatives () replace the urea moiety with a 4,5-dihydrotriazol-5-one ring.

Quinazolinone- and Triazine-Linked Ureas

Compounds like 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) ureas () and triazine-tethered ureas () exhibit expanded heterocyclic systems. For example, quinazolinone-ureas demonstrate antimicrobial activity against S. aureus and E. In contrast, the target compound’s 1,2,4-triazole group may favor metal coordination or hydrogen bonding, suggesting divergent biological targets .

Key Physicochemical Data

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- is a complex molecule that has been studied for its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.43 g/mol. The structure includes a urea moiety linked to a m-tolyl group and a phenoxyacetyl group that is further substituted with a triazole moiety. This unique arrangement suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Urea Moiety : This can be achieved by reacting isocyanates with appropriate amines.

- Introduction of the Triazole Group : This involves cyclization reactions that may utilize azides or other nitrogen-containing compounds.

- Final Assembly : The final product is obtained through coupling reactions that link the various functional groups together.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, in vitro studies have shown that related triazole-based compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12.5 µg/mL |

| Compound B | E. coli | 15.62 µg/mL |

| Urea Derivative | TBD | TBD |

Cytotoxicity

The acute toxicity data for Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)- indicates an LD50 greater than 1 g/kg in rodent models . This suggests a relatively low toxicity profile; however, further studies are required to comprehensively assess its safety in humans.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells or cancerous tissues. The triazole group is known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi . Additionally, the urea moiety may enhance binding affinity to target proteins through hydrogen bonding.

Case Studies

Several studies have explored the biological effects of similar compounds:

Q & A

Basic: What are the common synthetic routes for synthesizing urea derivatives incorporating 1,2,4-triazole moieties, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of triazole precursors with urea or thiourea derivatives. A robust method includes:

- Multicomponent coupling : Reacting triazole, substituted urea, and thiourea under controlled temperatures (e.g., 80°C for 5 hours in acetic acid) to form the target compound. Optimizing solvent systems (e.g., acetic acid for acetylation) and purification via silica gel chromatography (using methylene chloride/methanol mixtures) can enhance yields .

- Microwave-assisted synthesis : Accelerating reaction kinetics for triazole formation, reducing time and improving regioselectivity. For example, microwave irradiation facilitates urea-hydrazine reactions to form triazole intermediates .

- Substituent-specific protocols : Introducing acetyl groups via acetyl chloride under reflux conditions, as demonstrated in triazole acetylation (72% yield after recrystallization) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of urea-triazole hybrids?

Key techniques include:

- X-ray crystallography : Resolving crystal structures (e.g., CCDC-1441403) to confirm bond angles, substituent positions, and hydrogen bonding patterns critical for biological activity .

- FT-IR and NMR spectroscopy : Identifying functional groups (e.g., urea C=O stretches at ~1650 cm⁻¹) and tracking proton environments (e.g., m-tolyl aromatic protons at δ 7.2–7.5 ppm) .

- Chromatographic purity analysis : Using HPLC or TLC with eluents like methylene chloride/methanol (98:2) to validate compound homogeneity .

Advanced: How do structural modifications (e.g., substituent variations on the triazole ring or urea backbone) influence biological activity?

Substituents profoundly affect activity:

- Acetyl groups : Enhance antihypoxic effects by increasing electron density at the triazole core, as seen in 1,2,4-triazole derivatives .

- Phenyl vs. alkyl chains : Phenyl groups at sulfur atoms reduce antihypoxic activity, while ethyl substituents lower minimum bactericidal concentrations (MBC) against Pseudomonas aeruginosa (MBC: 62.5 µg/mL for ethyl vs. 125 µg/mL for methyl) .

- Mannich base derivatives : Introducing morpholine or piperazine via Mannich reactions improves solubility and target binding, as shown in thiol-functionalized triazoles .

Advanced: What strategies can resolve contradictions in biological activity data across studies on triazole-urea compounds?

Contradictions often arise from assay variability or substituent positioning. Mitigation strategies include:

- Standardized microbial strains : Replicating MIC/MBC assays using the same bacterial strains (e.g., S. aureus ATCC 25923) and growth media .

- Substituent positional analysis : Comparing ortho, meta, and para substituent effects on activity. For example, para-acetyl groups may enhance binding to COX-2 versus meta-substituted analogs .

- Dose-response profiling : Testing compounds across a broader concentration range (e.g., 1–100 µg/mL) to identify subtle potency differences .

Advanced: How can computational methods predict the mechanism of action for urea-triazole compounds?

- Molecular docking : Using software like Glide to model interactions with targets (e.g., COX-2 or bacterial enzymes). For instance, docking studies revealed hydrogen bonding between triazole N-atoms and COX-2 Arg120 .

- QSAR modeling : Correlating substituent electronegativity or lipophilicity with activity trends. Acetyl groups’ electron-withdrawing effects, for example, improve membrane permeability .

- ADMET prediction : Assessing pharmacokinetics (e.g., logP < 3 for optimal bioavailability) using tools like SwissADME .

Advanced: What experimental designs are optimal for evaluating the antihypoxic or antimicrobial efficacy of urea-triazole derivatives?

- In vitro hypoxia models : Exposing cardiomyocytes to oxygen-glucose deprivation and measuring cell viability post-treatment (IC₅₀ values < 10 µM indicate potent antihypoxic activity) .

- Broth microdilution assays : Determining MIC/MBC against Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens, with controls like ciprofloxacin .

- Time-kill kinetics : Monitoring bacterial load reduction over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

Advanced: How can reaction yields be improved for complex urea-triazole hybrids?

- Catalyst optimization : Using Lewis acids (e.g., ZnCl₂) to accelerate urea-triazole cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions, while acetic acid enhances acetylation efficiency .

- Temperature control : Maintaining 80°C for 5 hours during acetyl chloride reactions minimizes side products .

Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Regioselective protection : Blocking reactive sites (e.g., triazole N1 vs. N4) with tert-butyl groups before functionalization .

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management during exothermic steps .

- Advanced purification : Combining flash chromatography and recrystallization (e.g., pentane/methanol mixtures) to achieve >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.